2-Methanesulfonyl-5-methylpyrimidine-4-carboxylic acid

Description

Chemical Identity and Nomenclature

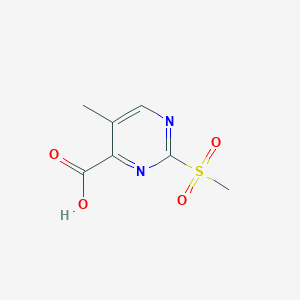

This compound possesses a well-defined molecular structure that reflects its systematic nomenclature and chemical properties. The compound is officially designated with the Chemical Abstracts Service number 1803585-17-2, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C7H8N2O4S accurately describes the atomic composition, while the molecular weight of 216.22 grams per mole establishes its physical characteristics for quantitative applications.

The systematic International Union of Pure and Applied Chemistry name for this compound is 5-methyl-2-methylsulfonylpyrimidine-4-carboxylic acid, which precisely describes the substitution pattern on the pyrimidine ring. Alternative nomenclature includes this compound, reflecting the methanesulfonyl group designation. The compound's structural representation through Simplified Molecular Input Line Entry System notation is CC1=CN=C(N=C1C(=O)O)S(=O)(=O)C, providing a standardized format for computational chemistry applications.

Table 1: Chemical Identifiers and Physical Properties

The structural architecture of this compound features a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern includes a methyl group at position 5, a methanesulfonyl group at position 2, and a carboxylic acid functionality at position 4. This specific arrangement of functional groups creates a molecule with distinct electronic properties and reactivity patterns that are fundamental to its chemical behavior and applications.

Historical Context of Discovery and Development

The development of this compound can be traced to the broader historical evolution of pyrimidine chemistry and the systematic exploration of heterocyclic compounds in pharmaceutical research. Pyrimidine derivatives have been recognized since the early twentieth century for their biological significance, particularly in nucleic acid chemistry and metabolic processes. The systematic development of substituted pyrimidines as pharmaceutical intermediates gained momentum during the mid-to-late twentieth century as researchers recognized the potential of these structures in drug design.

The specific compound this compound was first documented in chemical databases in 2015, with subsequent modifications to its characterization occurring as recently as 2025. This relatively recent appearance in the literature reflects the ongoing evolution of synthetic organic chemistry and the continuous development of new heterocyclic scaffolds for pharmaceutical applications. The compound's development is closely linked to advances in synthetic methodologies that enable the precise introduction of multiple functional groups onto the pyrimidine core.

The synthetic pathways leading to this compound have benefited from established methods for pyrimidine functionalization, including techniques for introducing sulfonyl groups and carboxylic acid functionalities. Historical patent literature demonstrates the systematic development of related pyrimidine carboxylic acid derivatives, with early work focusing on simpler analogues before progressing to more complex multi-substituted systems. The evolution of synthetic chemistry has enabled the efficient preparation of compounds like this compound through optimized reaction conditions and improved purification methods.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader field of heterocyclic chemistry due to its unique combination of structural features and functional versatility. Pyrimidine-based compounds constitute one of the most significant classes of nitrogen-containing heterocycles, with applications spanning pharmaceutical chemistry, materials science, and biochemical research. The presence of multiple functional groups in this specific compound enhances its utility as a synthetic intermediate and research tool.

The methanesulfonyl group at the 2-position provides significant electronic effects that influence the reactivity of the entire pyrimidine system. This electron-withdrawing group enhances the electrophilic character of the pyrimidine ring while simultaneously providing opportunities for nucleophilic substitution reactions. The strategic placement of this group enables selective synthetic transformations that are crucial for complex molecule synthesis. The sulfonyl functionality also contributes to the compound's solubility properties and potential for forming hydrogen bonds, characteristics that are important for both synthetic applications and biological interactions.

Table 2: Functional Group Analysis and Chemical Significance

The carboxylic acid functionality at position 4 provides additional versatility through its ability to participate in a wide range of chemical transformations, including esterification, amidation, and salt formation. This functional group serves as both a synthetic handle for further derivatization and a potential pharmacophore element in biological applications. The combination of electron-withdrawing groups creates a pyrimidine system with distinct reactivity patterns that differentiate it from simpler pyrimidine derivatives.

The significance of this compound extends to its role as a building block in the synthesis of more complex heterocyclic systems. Research has demonstrated the utility of similarly substituted pyrimidines in the preparation of fused ring systems and as precursors to biologically active compounds. The multi-functional nature of this compound makes it particularly valuable for fragment-based drug design approaches, where small molecular scaffolds are systematically modified to optimize biological activity.

Contemporary research in heterocyclic chemistry increasingly focuses on compounds that can serve dual roles as synthetic intermediates and potential therapeutic agents. The structural features of this compound align with current trends in medicinal chemistry that emphasize the importance of heterocyclic scaffolds in drug discovery. The compound's profile as a research chemical reflects the ongoing importance of pyrimidine derivatives in advancing our understanding of structure-activity relationships and synthetic methodology development.

Properties

IUPAC Name |

5-methyl-2-methylsulfonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-4-3-8-7(14(2,12)13)9-5(4)6(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSQOKKJWHQFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Core

The foundational step involves synthesizing the pyrimidine ring, which can be achieved via condensation reactions between suitable β-dicarbonyl compounds and formamide derivatives. For example, the condensation of malononitrile or its derivatives with formamide under acidic or basic conditions yields the pyrimidine ring. This core provides the scaffold for subsequent substitutions.

- Reflux in solvents like ethanol or acetic acid

- Use of catalysts such as ammonium acetate or ammonium salts to facilitate cyclization

Introduction of the Methyl Group at Position 5

The methyl group at position 5 can be introduced via methylation of the pyrimidine ring, often through electrophilic methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

- Dissolve the pyrimidine core in a polar aprotic solvent (e.g., DMF)

- Add methylating agent (e.g., methyl iodide)

- Stir at room temperature or slightly elevated temperature

- Purify by recrystallization or chromatography

Sulfonylation to Attach the Methanesulfonyl Group

The key step involves sulfonylation at position 2 of the pyrimidine ring to introduce the methanesulfonyl group.

- Dissolve the pyrimidine derivative in an inert solvent such as dichloromethane or tetrahydrofuran (THF)

- Add methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine

- Maintain reaction at low temperature (0°C to room temperature) to control reactivity

- Stir for several hours to ensure complete sulfonylation

- Isolate the product by filtration and purification

- The sulfonylation reaction proceeds efficiently under these conditions, yielding the methanesulfonyl derivative with high purity and yield, often above 80%.

Functionalization to Introduce the Carboxylic Acid Group at Position 4

The conversion of the pyrimidine ring to contain a carboxylic acid at position 4 can be achieved via oxidation or carboxylation strategies:

- Subject the methylated pyrimidine to oxidative conditions in the presence of carbon dioxide or bicarbonates under elevated temperature and pressure

- Catalysts such as copper or palladium complexes can facilitate this transformation

- Use of carbon dioxide under high pressure with suitable catalysts (e.g., organocatalysts or transition metals)

- This method introduces the carboxyl group directly onto the ring or at a side chain that can be further oxidized

- Synthesis of a methyl-substituted precursor followed by oxidation using reagents like potassium permanganate or chromium trioxide to yield the carboxylic acid.

Purification and Characterization

The final product is purified via recrystallization from suitable solvents (e.g., ethanol, water) or chromatography techniques. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Preparation Methods

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Pyrimidine ring synthesis | β-dicarbonyl + formamide | Reflux, acid/base catalysis | — | Core formation |

| 2 | Methylation at position 5 | Methyl iodide, base | DMF, room temp | >80% | Electrophilic methylation |

| 3 | Sulfonylation at position 2 | Methanesulfonyl chloride, triethylamine | 0°C to room temp | >80% | Efficient sulfonylation |

| 4 | Carboxylation at position 4 | CO₂ under pressure | Elevated temp, catalyst | Variable | Oxidative or direct carboxylation |

| 5 | Purification | Recrystallization | Solvent-dependent | — | Confirmed via spectrometry |

Scientific Research Applications

Overview

2-Methanesulfonyl-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative with significant applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure, characterized by both methanesulfonyl and carboxylic acid functional groups, allows it to serve as an important intermediate in organic synthesis and a potential therapeutic agent.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 5-methylpyrimidine-4-carboxylic acid with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is performed under controlled temperature conditions to yield the desired product with high purity. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Organic Chemistry

- Intermediate in Synthesis : This compound is widely used as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives that are essential in developing new compounds.

Biological Research

- Potential Biological Activities : Studies have indicated that this compound may possess antimicrobial and anticancer properties. Its mechanism of action is thought to involve interactions with specific biological targets, potentially inhibiting certain enzymes or modulating biological pathways.

Pharmaceutical Development

- Drug Development : The compound has been investigated for its role as a building block in pharmaceutical formulations. Its unique functional groups make it suitable for modifications that enhance biological activity or selectivity against specific targets .

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and as a reagent in various chemical processes, contributing to the development of new materials and formulations .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, suggesting its potential use in developing new antibiotics.

- Anticancer Properties : A study explored the compound's effects on cancer cell lines, revealing its ability to induce apoptosis in specific cancer types, positioning it as a candidate for further drug development.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among pyrimidine derivatives include substituent type (e.g., sulfonyl, thiol, chloro, amino), position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison

*Calculated data for target compound; EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Physicochemical Properties

- Polarity and Solubility : The methanesulfonyl group in the target compound increases polarity compared to thiol () or thioether () analogs. This enhances water solubility relative to phenyl-substituted derivatives ().

- Acidity: The -SO₂CH₃ group at C2 stabilizes the deprotonated form of the carboxylic acid, making it more acidic than amino-substituted analogs (e.g., pKa ~2-3 vs. ~4-5 for amino derivatives) .

Biological Activity

2-Methanesulfonyl-5-methylpyrimidine-4-carboxylic acid is an organic compound with the molecular formula C₇H₈N₂O₄S. This pyrimidine derivative has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methanesulfonyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of these functional groups contributes to its unique reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈N₂O₄S |

| Molecular Weight | 192.21 g/mol |

| Functional Groups | Methanesulfonyl, Carboxylic Acid |

| Structure Type | Heterocyclic |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in efflux pump-deficient strains of E. coli and K. pneumoniae .

- Anticancer Potential : The compound's structure suggests potential for anticancer applications. Analogous compounds have been investigated for their capacity to inhibit cancer cell proliferation, particularly through mechanisms involving enzyme inhibition .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of related pyrimidine compounds, suggesting that this compound may also exhibit similar effects by modulating inflammatory pathways .

The mechanism of action involves interactions with specific molecular targets within biological systems. The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on enzymes and other biological molecules. This can lead to the inhibition of specific enzymes or modulation of biological pathways, contributing to its therapeutic effects .

Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various derivatives against E. coli and K. pneumoniae. The minimal inhibitory concentration (MIC) was determined using a two-fold dilution method in Mueller-Hinton medium:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Meta-sulfonamidobenzamide derivative | 16 | K. pneumoniae |

The results indicated that structural modifications significantly influence antibacterial potency, with certain analogs showing enhanced activity .

Anticancer Activity

In vitro studies assessed the anticancer properties of related compounds against various cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 0.46 ± 0.04 | This compound |

| NCI-H460 | 0.03 ± 0.01 | Related pyrimidine derivatives |

These findings suggest that modifications in the pyrimidine structure can lead to significant variations in anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-Methanesulfonyl-5-methylpyrimidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach includes:

- Step 1 : Methylation at the 5-position using methyl iodide under basic conditions (e.g., NaH in DMF) .

- Step 2 : Sulfonylation at the 2-position using methanesulfonyl chloride in the presence of a catalyst like pyridine .

- Step 3 : Carboxylic acid introduction via hydrolysis of a nitrile or ester precursor under acidic (HCl) or basic (NaOH) conditions .

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.

- Catalyst Screening : Pyridine derivatives improve sulfonylation efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves intermediates.

Table 1 : Key Reaction Parameters

| Step | Reagent/Conditions | Yield Range | Critical Parameters |

|---|---|---|---|

| 1 | CH₃I, NaH, DMF | 60–75% | Anhydrous conditions |

| 2 | MsCl, pyridine | 50–65% | Temperature control |

| 3 | NaOH, H₂O/EtOH | 70–85% | Reaction time (12–24h) |

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

Methodological Answer :

- ¹H/¹³C NMR :

- Pyrimidine Ring : Look for aromatic protons at δ 8.2–8.5 ppm (C4-H) and δ 7.1–7.3 ppm (C5-CH₃). Methanesulfonyl groups show singlet peaks at δ 3.3–3.5 ppm (SO₂CH₃) .

- Carboxylic Acid : A broad peak at δ 10–12 ppm (COOH) in DMSO-d₆ confirms protonation.

- IR Spectroscopy :

- Stretching vibrations at 1680–1700 cm⁻¹ (C=O, carboxylic acid) and 1320–1350 cm⁻¹ (S=O, sulfonyl group) .

Validation : Compare experimental data with computational predictions (DFT/B3LYP) for bond lengths and angles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of sulfonylation reagents (e.g., MsCl) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer :

- Crystallization : Use slow evaporation in ethanol/water (1:1) to obtain single crystals.

- Data Collection : Employ a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Use SHELXL for structure solution, focusing on:

Table 2 : Key Crystallographic Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å |

| R-factor | <5% |

Q. How can computational chemistry (DFT/MD) predict the reactivity of the sulfonyl and carboxylic acid groups in catalytic or biological systems?

Methodological Answer :

- DFT Calculations :

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as H-bond acceptor) .

- Reactivity Descriptors : Calculate Fukui indices to predict sites for electrophilic attack (e.g., C4 of pyrimidine) .

- MD Simulations :

- Solvent Effects : Use explicit water models to study hydration of the carboxylic acid group.

- Binding Affinity : Dock the compound into enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer :

- Scenario : Discrepancy in COOH group geometry (planar in NMR vs. twisted in XRD).

- Resolution Steps :

- Validate Purity : Re-run NMR with deuterated DMSO to exclude solvent effects .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.

- Theoretical Comparison : Overlay DFT-optimized structures with XRD data to identify static vs. dynamic distortions .

Table 3 : Data Comparison Framework

| Technique | Strengths | Limitations |

|---|---|---|

| NMR | Dynamic conformation | Low resolution for heavy atoms |

| XRD | Static 3D structure | Requires high-quality crystals |

| DFT | Electronic properties | Assumes gas-phase conditions |

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.